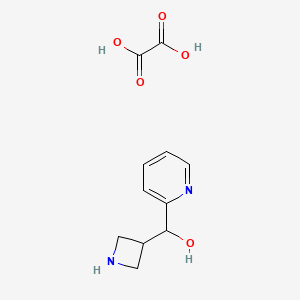
Oxalate de (pyridin-2-yl)méthanol-azétidin-3-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-3-yl(pyridin-2-yl)methanol oxalate is a chemical compound with the formula C11H14N2O5 . It is a derivative of azetidine, a cyclic amine . The azetidin-2-one ring, a key structural feature of this compound, is also found in many broad-spectrum β-lactam antibiotics .
Synthesis Analysis
The synthesis of 3-pyrrole-substituted 2-azetidinones, a class of compounds related to Azetidin-3-yl(pyridin-2-yl)methanol oxalate, has been achieved using catalytic amounts of molecular iodine under microwave irradiation . This method has been effective for both mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring .Molecular Structure Analysis
The molecular structure of Azetidin-3-yl(pyridin-2-yl)methanol oxalate is characterized by an azetidine ring attached to a pyridin-2-yl methanol group . The azetidine ring is a four-membered cyclic amine .Chemical Reactions Analysis
The synthesis of 3-pyrrole-substituted 2-azetidinones, which are structurally similar to Azetidin-3-yl(pyridin-2-yl)methanol oxalate, involves the use of molecular iodine as a Lewis acid catalyst under microwave irradiation . This process has been found to be rapid and yields excellent results .Applications De Recherche Scientifique
Synthèse de Dérivés d'Acides Aminés Hétérocycliques
L'oxalate de (pyridin-2-yl)méthanol-azétidin-3-yle sert de précurseur dans la synthèse de nouveaux dérivés d'acides aminés hétérocycliques. Ces dérivés sont synthétisés par addition aza-Michael de NH-hétérocycles avec des acétates de méthyle 2-(azétidin-3-ylidène) . Les composés résultants présentent des applications potentielles en chimie médicinale en raison de leur similitude structurale avec les antibiotiques β-lactames.
Développement d'Antibiotiques β-Lactames
Le cycle azétidine est un pharmacophore clé dans le développement d'antibiotiques β-lactames. L'this compound peut être utilisé pour créer de nouveaux composés β-lactames avec des propriétés antibactériennes potentielles . Cela pourrait conduire au développement de nouveaux traitements contre les infections bactériennes.
Méthodes de Synthèse Verte
Ce composé est impliqué dans des approches de chimie verte, telles que la synthèse catalysée à l'iode de 2-azétidinones substituées par du pyrrole-3 . Ces méthodes sont respectueuses de l'environnement et offrent une alternative durable aux techniques de synthèse traditionnelles.
Techniques de Chimie Analytique
La structure du composé permet son utilisation dans des techniques de chimie analytique avancées. Il peut servir de standard ou de réactif en chromatographie liquide haute performance (HPLC), en chromatographie liquide-spectrométrie de masse (LC-MS) et dans d'autres méthodes analytiques pour identifier ou quantifier des substances .
Synthèse de Composés Bioactifs
L'this compound est un point de départ pour la synthèse de composés bioactifs. Ces composés peuvent présenter diverses activités biologiques et peuvent conduire à la découverte de nouveaux médicaments ou agents thérapeutiques .
Mécanisme D'action
Orientations Futures
Spiro-heterocycles, which include compounds like Azetidin-3-yl(pyridin-2-yl)methanol oxalate, have received special attention in medicinal chemistry due to their promising biological activity . Future research may focus on developing new synthetic methodologies and exploring the therapeutic properties of these compounds .
Analyse Biochimique
Biochemical Properties
Azetidin-3-yl(pyridin-2-yl)methanol oxalate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as nitric oxide synthase and cyclooxygenase, influencing their activity and thereby affecting the production of nitric oxide and prostaglandins . These interactions are crucial in the regulation of inflammatory responses and other cellular processes.
Cellular Effects
The effects of Azetidin-3-yl(pyridin-2-yl)methanol oxalate on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. In Caco-2 and RAW 264.7 cells, this compound has been shown to inhibit the production of nitric oxide and the expression of inducible nitric oxide synthase . These effects suggest a potential role in anti-inflammatory responses and the regulation of cellular metabolism.
Molecular Mechanism
At the molecular level, Azetidin-3-yl(pyridin-2-yl)methanol oxalate exerts its effects through binding interactions with specific biomolecules. It inhibits enzyme activity by binding to the active sites of enzymes such as nitric oxide synthase and cyclooxygenase . This binding prevents the enzymes from catalyzing their respective reactions, leading to a decrease in the production of nitric oxide and prostaglandins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azetidin-3-yl(pyridin-2-yl)methanol oxalate change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the regulation of inflammatory responses.
Dosage Effects in Animal Models
The effects of Azetidin-3-yl(pyridin-2-yl)methanol oxalate vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Azetidin-3-yl(pyridin-2-yl)methanol oxalate is involved in several metabolic pathways, including those related to the metabolism of nitric oxide and prostaglandins . The compound interacts with enzymes such as nitric oxide synthase and cyclooxygenase, affecting the levels of these metabolites and influencing metabolic flux.
Transport and Distribution
Within cells and tissues, Azetidin-3-yl(pyridin-2-yl)methanol oxalate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its biological activity.
Subcellular Localization
The subcellular localization of Azetidin-3-yl(pyridin-2-yl)methanol oxalate is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules to exert its effects. This localization is crucial for its role in modulating cellular processes and enzyme activities.
Propriétés
IUPAC Name |
azetidin-3-yl(pyridin-2-yl)methanol;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.C2H2O4/c12-9(7-5-10-6-7)8-3-1-2-4-11-8;3-1(4)2(5)6/h1-4,7,9-10,12H,5-6H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMGRGBNEBGQHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(C2=CC=CC=N2)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864063-64-8 |
Source


|
| Record name | 2-Pyridinemethanol, α-3-azetidinyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864063-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
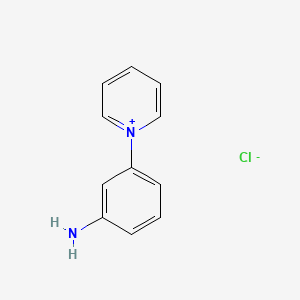



![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)

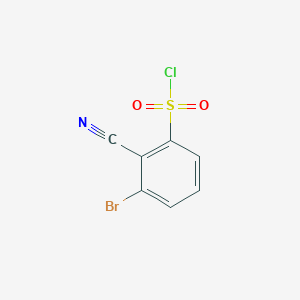

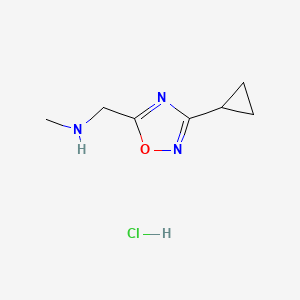
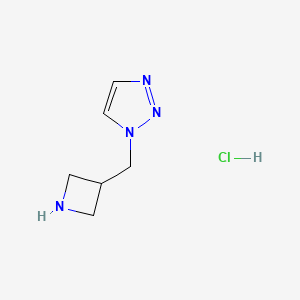

![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)
